N'-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide
Description
N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide is an organic compound characterized by the presence of nitro groups and an imidamide functional group
Properties
CAS No. |
61773-15-7 |
|---|---|
Molecular Formula |
C14H12N4O5 |
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenoxy)-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C14H12N4O5/c1-9-2-4-10(5-3-9)14(15)16-23-13-7-6-11(17(19)20)8-12(13)18(21)22/h2-8H,1H3,(H2,15,16) |
InChI Key |
BGSLUZNCEBEASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide typically involves the reaction of 2,4-dinitrophenol with 4-methylbenzene-1-carboximidamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro compounds.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dinitrophenoxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an imidamide group.
2,4-Dinitrophenoxy ethanol: Contains an ethanol group, making it a suitable plasticizer for propellants.
Uniqueness
N’-(2,4-Dinitrophenoxy)-4-methylbenzene-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
